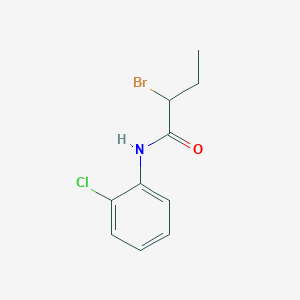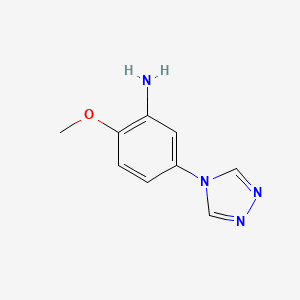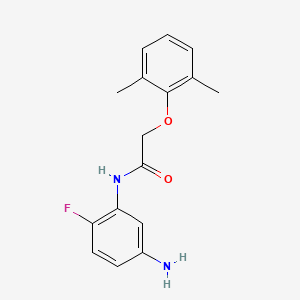![molecular formula C15H16N2 B1317931 4-[3,4-二氢-1(2H)-喹啉基]苯胺 CAS No. 861038-20-2](/img/structure/B1317931.png)
4-[3,4-二氢-1(2H)-喹啉基]苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-[3,4-Dihydro-1(2H)-quinolinyl]aniline” is a chemical compound with the molecular formula C15H16N2 . It is used in various chemical reactions and has potential applications in different fields.
Synthesis Analysis
The synthesis of compounds similar to “4-[3,4-Dihydro-1(2H)-quinolinyl]aniline” has been reported in the literature. For instance, 3,4-dihydroisoquinolin-1(2H)-one derivatives were synthesized using the Castagnoli–Cushman reaction . This reaction is a cyclization reaction of 2-aminobenzylamines with α-oxoketene dithioacetals .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[3,4-Dihydro-1(2H)-quinolinyl]aniline” can be inferred from its molecular formula C15H16N2 . Detailed properties such as melting point, boiling point, and density would require experimental determination .科学研究应用
潜在的 Rho 激酶抑制剂的合成
Letellier 等人 (2008) 的一项研究讨论了取代的 4,4-二甲基-3,4-二氢-1H-喹啉-2-酮的合成,该合成源自 3,3-二甲基丙烯酰氯与苯胺的反应。该研究旨在调查这些化合物作为 Rho 激酶抑制剂的潜力,这在动脉高血压管理中很重要 (Letellier 等人,2008)。
二苯并[b,h][1,6]萘啶-5,6-二酮的合成
Sekar 和 Prasad (1999) 的研究探索了通过二乙基 2-(3'-甲基-丁-2'-烯基)丙二酸酯与苯胺的反应合成各种喹啉酮衍生物。这项工作为天然产物合成领域做出了贡献,特别关注具有潜在药理应用的衍生物 (Sekar 和 Prasad,1999)。
6-氨基-3,4-二氢-2(1H)-喹啉酮的合成
武春 (2004) 由苯胺和 3-氯丙酰氯合成了氨基-3,4-二氢-2(1H)-喹啉酮。该合成涉及缩合和环化,产生了一种在各种化学和药理应用中具有潜在相关性的化合物 (武春,2004)。
带有喹啉基苯胺侧基的聚酰胺的开发
Ghaemy 和 Bazzar (2010) 的一项研究重点是合成一种新型的二胺单体,带有侧基 4-(喹啉-8-氧基)苯胺。这项研究对于开发具有潜在材料科学应用的可溶性和热稳定性聚酰胺具有重要意义 (Ghaemy 和 Bazzar,2010)。
在抗疟研究中的合成和应用
Gupta 和 Prabhakar (2006) 分析了抗疟剂,重点关注 7-氯-4-(3',5'-二取代苯胺基)喹啉的构效关系。这项研究有助于理解抗疟药中的分子结构,突出了富电子中心对于增强活性很重要 (Gupta 和 Prabhakar,2006)。
作用机制
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline may also interact with various biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways.
Result of Action
Based on the known biological activities of indole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.
属性
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c16-13-7-9-14(10-8-13)17-11-3-5-12-4-1-2-6-15(12)17/h1-2,4,6-10H,3,5,11,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYBMPFGRJVRBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3,4-Dihydro-1(2H)-quinolinyl]aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

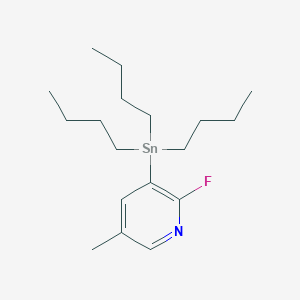
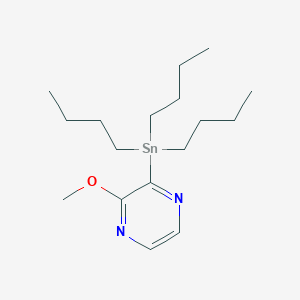
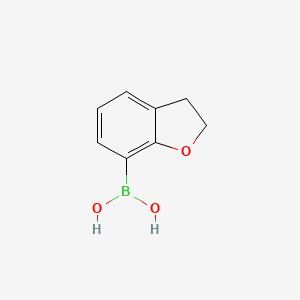
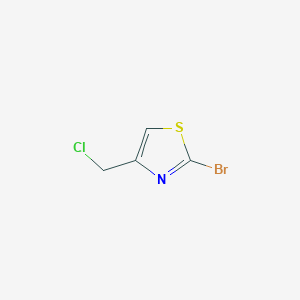
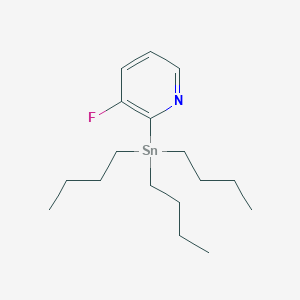
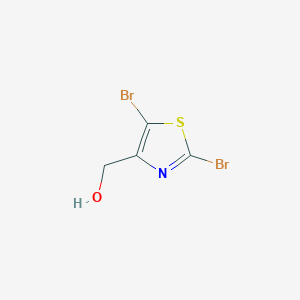
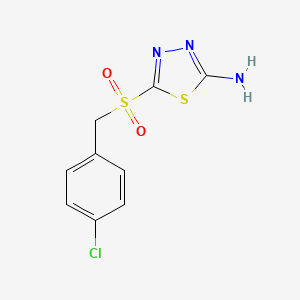
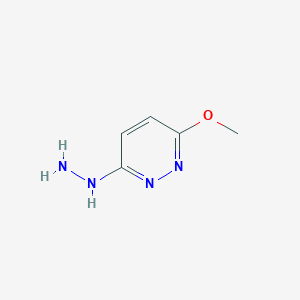
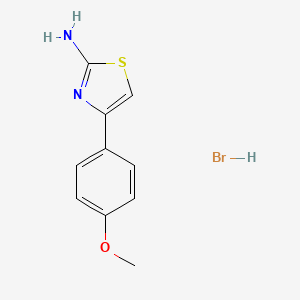
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/structure/B1317887.png)

